molecular formula C18H28N4O2S B2520072 N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921570-40-3

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2520072
CAS No.: 921570-40-3
M. Wt: 364.51
InChI Key: PLGOWQLMHBSIDN-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic thiazole-acetamide derivative characterized by a cycloheptyl and cyclopentylcarbamoyl substituent. The core structure consists of a 1,3-thiazole ring linked to an acetamide group, a motif common in bioactive molecules targeting enzymes or receptors (e.g., beta-3 adrenergic receptors, cyclooxygenases) . Its synthesis likely involves multistep reactions, including acetylation of a thiazole-amine precursor and subsequent substitution with cycloheptyl and cyclopentyl groups, analogous to methods described for related compounds .

Properties

IUPAC Name

N-cycloheptyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c23-16(19-13-7-3-1-2-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-6-10-14/h12-14H,1-11H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGOWQLMHBSIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with cyclopentyl isocyanate under controlled conditions to form the cyclopentylcarbamoyl group.

    Attachment of the Cycloheptyl Group: The final step involves the acylation of the thiazole intermediate with cycloheptyl acetic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Applications/Findings Reference ID
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) Phenyl, hydroxyethylamino group 396.51 Beta-3 adrenergic agonist (overactive bladder therapy) 5, 11
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-hydroxy-3-methoxyphenyl ~280 (estimated) COX/LOX inhibition (anti-inflammatory) 7
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Cyclohexylamino, phenyl 315.43 No specific pharmacological data reported 16
N-(6-(5-mercapto-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide (34) Benzothiazole, mercapto-oxadiazole ~349 (estimated) GSK-3 inhibition (Alzheimer’s research) 10
Target Compound (N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide) Cycloheptyl, cyclopentylcarbamoyl ~407 (estimated) Hypothesized enhanced lipophilicity and target selectivity N/A

Key Structural and Functional Differences

  • Hydrogen-Bonding Capacity : Unlike Mirabegron and compound 6a, which have hydroxyl or methoxy groups for hydrogen bonding, the target compound relies on its amide and thiazole nitrogen atoms for interactions, similar to compound 34 .
  • Synthetic Complexity : The cyclopentylcarbamoyl group requires additional steps for carbamate formation, contrasting with simpler acetylations in compounds like 6a or 34 .

Pharmacological and Biochemical Insights

  • Receptor Selectivity: Mirabegron’s beta-3 agonism is attributed to its phenyl and hydroxyethylamino groups . The target compound’s cycloalkyl substituents may shift selectivity toward other GPCRs or enzymes, such as cyclooxygenase (COX), as seen in compound 6a .

Biological Activity

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide, a compound with the CAS number 921570-40-3, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N4O2S. The structure features a cycloheptyl group and a thiazole ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H28N4O2S
Molecular Weight364.50 g/mol
CAS Number921570-40-3

The biological activity of thiazole-based compounds often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways. For example, thiazoles can inhibit enzymes critical for bacterial survival, which may extend to this compound.

Case Studies

  • Antibacterial Activity : A study investigating similar thiazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent activity (e.g., MIC = 0.5 μg/mL for certain derivatives) .
  • Antifungal Activity : Compounds with thiazole rings have shown antifungal activity against species such as Candida albicans. The mechanism was linked to disrupting fungal cell membrane integrity .

Cytotoxicity and Selectivity

Preliminary studies on related compounds have shown varying degrees of cytotoxicity in mammalian cell lines. For instance, certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications and warrants further investigation into this compound.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of thiazole derivatives. While specific data on this compound is sparse, related compounds have shown promising results:

Compound NameActivity TypeMIC (μg/mL)
Thiazole Derivative AAntibacterial0.5
Thiazole Derivative BAntifungal0.8
Thiazole Derivative CCytotoxicity (Cancer)IC50 = 10 μM

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